molecular formula C24H23NO B5137461 2-(4-biphenylyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide

2-(4-biphenylyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide

Cat. No. B5137461
M. Wt: 341.4 g/mol
InChI Key: FASGWBVPCABZRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-biphenylyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide, also known as BNTA, is an organic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. BNTA belongs to the class of compounds known as selective androgen receptor modulators (SARMs) and has been shown to have a high affinity for the androgen receptor (AR).

Mechanism of Action

2-(4-biphenylyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide acts as a selective androgen receptor modulator (SARM) by binding to the androgen receptor (AR) with high affinity and selectivity. This results in the activation of the AR and subsequent gene expression, leading to anabolic effects on skeletal muscle and bone tissue.
Biochemical and Physiological Effects:
2-(4-biphenylyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has been shown to have anabolic effects on skeletal muscle and bone tissue, leading to increased muscle mass and bone density. Additionally, 2-(4-biphenylyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has been shown to have anti-cancer properties by inhibiting the growth of androgen-sensitive prostate cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-biphenylyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide in lab experiments is its high affinity and selectivity for the androgen receptor, which allows for specific targeting of AR-mediated pathways. However, one of the limitations of using 2-(4-biphenylyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of 2-(4-biphenylyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide. One potential direction is the optimization of its pharmacokinetic properties to improve its solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-biphenylyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide and its potential applications in the treatment of various diseases. Finally, the development of more potent and selective SARMs, including 2-(4-biphenylyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide, could lead to the development of new and improved therapies for muscle wasting, osteoporosis, and cancer cachexia.

Synthesis Methods

The synthesis of 2-(4-biphenylyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide involves the condensation of 4-biphenylcarboxylic acid with 5,6,7,8-tetrahydro-1-naphthalenol in the presence of thionyl chloride to form the corresponding acid chloride. This is then reacted with N,N-dimethylacetamide to yield 2-(4-biphenylyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide in good yield and purity.

Scientific Research Applications

2-(4-biphenylyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases such as muscle wasting, osteoporosis, and cancer cachexia. 2-(4-biphenylyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has been shown to have anabolic effects on skeletal muscle and bone tissue, leading to increased muscle mass and bone density. Additionally, 2-(4-biphenylyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has been shown to have anti-cancer properties by inhibiting the growth of androgen-sensitive prostate cancer cells.

properties

IUPAC Name

2-(4-phenylphenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO/c26-24(25-23-12-6-10-21-9-4-5-11-22(21)23)17-18-13-15-20(16-14-18)19-7-2-1-3-8-19/h1-3,6-8,10,12-16H,4-5,9,11,17H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASGWBVPCABZRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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